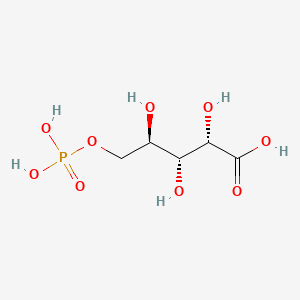

5-Phosphoarabinonic acid

Description

Contextualizing 5-Phosphoarabinonic Acid within Carbohydrate Metabolism Research

Carbohydrate metabolism encompasses a series of biochemical processes responsible for the formation, breakdown, and interconversion of carbohydrates in living organisms. Central to this is the pentose (B10789219) phosphate (B84403) pathway (PPP), which runs parallel to glycolysis. wikipedia.org The PPP is crucial for generating NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for producing pentose sugars, including ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis. wikipedia.orgvt.edumdpi.com

This compound has been identified as a potent inhibitor of phosphoglucose (B3042753) isomerase (PGI), a key enzyme in glycolysis that catalyzes the reversible isomerization of D-glucose 6-phosphate to D-fructose 6-phosphate. pnas.orgpdbj.org By mimicking the cis-enediol(ate) intermediate of this reaction, this compound serves as a valuable tool for studying the enzyme's mechanism. pnas.orgpdbj.org Its interaction with enzymes involved in sugar metabolism highlights its relevance in understanding the intricate network of carbohydrate metabolic pathways. acs.org

Historical Perspectives on the Discovery and Initial Characterization of this compound Research Trajectories

The study of enzyme mechanisms and the identification of specific substrates have been pivotal in elucidating the functions of various proteins. In the context of the enolase superfamily, to which phosphoglucose isomerase belongs, research has focused on understanding how enzymes catalyze specific reactions. acs.org The identification of 5-phospho-D-arabinonate as a substrate with high activity for the enzyme YidA was a significant finding, suggesting a role for this compound in sugar metabolism. acs.org

Furthermore, crystallographic studies have provided detailed insights into the interaction of this compound with phosphoglucose isomerase. The crystal structure of human PGI complexed with 5-phosphoarabinonate was determined at a resolution of 2.5 Å, revealing that it acts as a strong inhibitor by mimicking the reaction's transition state. pdbj.org Similarly, the structure of rabbit PGI in complex with 5-phospho-D-arabinonate has been analyzed, further clarifying the role of specific amino acid residues in the catalytic process. rcsb.org These structural studies have been instrumental in understanding the inhibitory mechanism of this compound and the function of PGI.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid |

| Molecular Formula | C₅H₁₁O₉P |

| Molecular Weight | 246.11 g/mol |

| CAS Number | 14405-05-1 |

| Synonyms | 5-phosphoarabinonate, arabinonate-5-phosphate, 5-O-phosphono-D-arabinonic acid |

Table based on data from .

Structure

3D Structure

Properties

CAS No. |

57287-61-3 |

|---|---|

Molecular Formula |

C5H11O9P |

Molecular Weight |

246.11 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid |

InChI |

InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1 |

InChI Key |

HNECGPFIYSOYHF-JJYYJPOSSA-N |

SMILES |

C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |

Synonyms |

5-phosphoarabinonate arabinonate-5-phosphate |

Origin of Product |

United States |

Biological Roles and Functional Significance of 5 Phosphoarabinonic Acid

Elucidation of 5-Phosphoarabinonic Acid's Involvement in Core Metabolic Pathways

The involvement of this compound in core metabolic pathways is primarily understood through its interaction with a key enzyme, phosphoglucose (B3042753) isomerase (PGI). PGI, also known as glucose-6-phosphate isomerase, is a crucial enzyme that plays a central role in both glycolysis and gluconeogenesis. nih.gov This enzyme's function establishes a direct link between this compound and these fundamental processes of carbohydrate metabolism. uni-wuerzburg.de

Glycolysis is the metabolic pathway that breaks down glucose into pyruvate, releasing energy. dacollege.org A critical, reversible step in this pathway is the second reaction, where phosphoglucose isomerase (PGI) catalyzes the interconversion of glucose-6-phosphate (G6P) and fructose-6-phosphate (B1210287) (F6P). nih.govwikipedia.org this compound is a potent inhibitor of PGI. nih.gov By inhibiting this enzyme, this compound can disrupt the normal flow of glycolytic interconversion. This inhibition is significant because PGI is essential for the survival of some pathogens, like Mycobacterium tuberculosis, which relies on glycolysis for energy, particularly when inside macrophages. nih.gov The enzyme's role in converting G6P to F6P is a necessary step to prepare the molecule for cleavage into two three-carbon sugars later in the glycolytic pathway. thoughtco.com

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, which is essentially the reverse of glycolysis, although with some distinct enzymatic steps to bypass irreversible reactions. wikipedia.orglibretexts.org The reaction catalyzed by phosphoglucose isomerase—the conversion of fructose-6-phosphate to glucose-6-phosphate—is a shared, reversible step in gluconeogenesis. nih.govlibretexts.org As a strong inhibitor of PGI, this compound directly interferes with this key step. pdbj.org By blocking the isomerization of F6P to G6P, the compound effectively hinders the synthesis of glucose, demonstrating its interplay within gluconeogenic processes. nih.gov This makes PGI a regulatory point for both the breakdown and synthesis of glucose, and by extension, makes this compound a significant modulator of this metabolic junction.

Regulatory Functions of this compound in Cellular Physiology

Beyond its passive involvement in metabolic pathways, this compound serves an active regulatory role, primarily through its well-documented capacity as an enzymatic inhibitor. This function allows it to modulate cellular metabolism directly. Furthermore, its interaction with multifunctional proteins suggests potential roles in cellular signaling.

The primary regulatory function of this compound is its action as a powerful inhibitor of phosphoglucose isomerase (PGI). Structural and kinetic studies have revealed that it acts as a transition-state analog. pdbj.org The PGI-catalyzed isomerization reaction proceeds through a high-energy cis-enediol intermediate. pdbj.org this compound effectively mimics this intermediate structure, allowing it to bind tightly to the enzyme's active site and block substrate access. pdbj.org

Crystal structure analysis of human PGI in complex with 5-phosphoarabinonate has confirmed this mechanism, showing how the inhibitor occupies the active site and interacts with key catalytic residues, such as Glu357, which is believed to be the base catalyst in the reaction. pdbj.org This strong inhibitory action has been observed across different species, including humans, the archaeon Pyrococcus furiosus, and the bacterium Mycobacterium tuberculosis, highlighting its significance as a regulatory molecule. nih.govpdbj.orgrcsb.org

Interactive Table: Inhibition of Phosphoglucose Isomerase (PGI) by this compound

| Organism Source | Enzyme | Role of Inhibitor | PDB Code for Structure |

| Homo sapiens (Human) | Phosphoglucose Isomerase (PGI) / Autocrine Motility Factor (AMF) | Strong inhibitor, mimics cis-enediol(ate) intermediate. pdbj.org | 1N0H pdbj.org |

| Pyrococcus furiosus | Phosphoglucose Isomerase (PfPGI) | Inhibitor used to study the catalytic mechanism. rcsb.org | 1X7N rcsb.org |

| Mycobacterium tuberculosis | Phosphoglucose Isomerase (MtbPGI) | Inhibitor of a key enzyme in glycolysis, a potential drug target. nih.gov | Not specified |

The enzyme phosphoglucose isomerase (PGI) is a multifunctional protein. nih.gov Outside the cell, it acts as a cytokine known as Autocrine Motility Factor (AMF). pdbj.orgpdbj.org AMF is secreted by various tumor cells and stimulates cell motility, which is linked to cancer metastasis. pdbj.org The cytokine activity of AMF is known to involve, at least in part, its enzymatic active site. pdbj.org

Given that this compound is a potent inhibitor that binds directly to this active site, it is proposed that the compound could regulate the extracellular signaling functions of PGI/AMF. pdbj.orgpdbj.org By blocking the active site, this compound or its derivatives could potentially inhibit the pro-migratory and metastatic effects of AMF. This has led to research into novel derivatives of this compound as potential anticancer agents that target the signaling role of this unique protein. pdbj.org

Emerging Biological Functions of this compound

Recent research has begun to uncover novel biological functions for this compound outside of central metabolism, particularly in the realm of plant biology. Studies have implicated the compound in plant stress and immune responses. It is suggested that this compound binds to plant germin-like proteins (GLPs). This interaction may play a role in the recognition of pathogens, such as fungi and bacteria, potentially by facilitating the binding of GLPs to components of microbial cell walls like chitin (B13524) or peptidoglycan. This emerging role in plant defense highlights a new area of functional significance for this compound, distinct from its well-established role as a metabolic enzyme inhibitor.

Investigation of this compound in Plant Stress Responses

Plants are constantly subjected to a variety of environmental challenges, known as abiotic and biotic stresses, which can adversely affect their growth, development, and productivity. fiveable.meresearchgate.net In response to these stresses, plants have evolved intricate signaling pathways and defense mechanisms. Recent research has implicated this compound as a molecule of interest in the context of plant defense against pathogens.

The primary evidence for the role of this compound in plant stress responses comes from its interaction with germin-like proteins (GLPs). GLPs are a diverse family of plant proteins that are involved in various aspects of plant development and defense. Studies suggest that this compound binds to specific GLPs, such as the A0A287V4F1 protein. This binding may play a role in the recognition of pathogenic fungi and bacteria. It is hypothesized that this interaction could facilitate the recognition of pathogen-associated molecular patterns (PAMPs) like chitin from fungal cell walls and peptidoglycan from bacterial cell walls, thereby initiating a defense response.

The investigation into the precise mechanisms by which this compound modulates GLP function and the downstream signaling events is an active area of research. Understanding this interaction could provide new insights into the complex network of plant immunity.

Table 1: Interaction of this compound with Plant Proteins

| Interacting Plant Protein | Protein Family | Putative Function in Stress Response |

|---|---|---|

| A0A287V4F1 | Germin-like Protein (GLP) | May facilitate the recognition of fungal and bacterial pathogens by interacting with chitin or peptidoglycan. |

Microbial System Contributions and Implications of this compound

In microbial systems, this compound is primarily recognized for its role as a potent inhibitor of a key metabolic enzyme: phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase. nih.govpdbj.orgrcsb.org PGI is a crucial enzyme in central carbon metabolism, specifically in the glycolysis and gluconeogenesis pathways, where it catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. nih.govuniprot.org

The inhibitory action of this compound on PGI has been demonstrated across different microbial species. It acts as a transition-state analog, mimicking the cis-enediol intermediate of the reaction catalyzed by PGI. pdbj.orgrcsb.org This strong inhibition makes it a valuable tool for studying the structure and function of the enzyme. pdbj.org For instance, the crystal structure of human PGI in complex with 5-phosphoarabinonate has been determined, providing insights into the enzyme's catalytic mechanism. pdbj.orgrcsb.org Similarly, structural studies of PGI from the extremophile Pyrococcus furiosus and the pathogen Mycobacterium tuberculosis complexed with 5-phosphoarabinonate have been conducted to understand the enzyme's function in these organisms. nih.govrcsb.org

Furthermore, research into related compounds suggests a broader involvement in microbial carbohydrate metabolism. A novel lactonase found in Mycoplasma synoviae and Mycoplasma agalactiae has been shown to hydrolyze L-arabino-1,4-lactone-5-phosphate, a structurally related sugar lactone. ebi.ac.uk This discovery points towards enzymatic pathways in microbes capable of processing phosphorylated derivatives of arabinonic acid, highlighting the compound's relevance in microbial metabolic networks.

Table 2: this compound and its Interaction with Microbial Enzymes

| Microbial Enzyme | EC Number | Metabolic Pathway | Organism(s) Studied | Role of this compound |

|---|---|---|---|---|

| Phosphoglucose Isomerase (PGI) | 5.3.1.9 | Glycolysis, Gluconeogenesis | Homo sapiens (for structural comparison), Pyrococcus furiosus, Mycobacterium tuberculosis nih.govpdbj.orgrcsb.orgrcsb.org | Strong inhibitor, transition-state analog. pdbj.orgrcsb.org |

| Lactonase | Not specified | Hydrolysis of sugar lactones | Mycoplasma synoviae, Mycoplasma agalactiae ebi.ac.uk | Substrate is the related L-arabino-1,4-lactone-5-phosphate. ebi.ac.uk |

Biosynthesis and Metabolic Intermediacy of 5 Phosphoarabinonic Acid

Enzymatic Pathways for 5-Phosphoarabinonic Acid Biogenesis

The precise enzymatic pathway leading to the synthesis of this compound in vivo has not been definitively elucidated. However, based on its structure and relationship to other known metabolites, a plausible biosynthetic route can be inferred, originating from central carbohydrate metabolism.

The primary precursor for the biosynthesis of this compound is believed to be D-arabinose-5-phosphate . This aldopentose phosphate (B84403) is an intermediate in several key metabolic pathways, including the pentose (B10789219) phosphate pathway (PPP) and the catabolism of L-arabinose. wikipedia.orgnih.gov The structural relationship between D-arabinose-5-phosphate and this compound is a simple oxidation of the aldehyde group at the C1 position to a carboxylic acid.

The generation of D-arabinose-5-phosphate itself can occur via two main routes:

From the Pentose Phosphate Pathway: D-arabinose-5-phosphate is formed through the reversible isomerization of D-ribulose-5-phosphate, a central metabolite in the PPP. ftb.com.hrwikipedia.org

From L-arabinose Catabolism: In organisms that can utilize the five-carbon sugar L-arabinose, a series of enzymatic reactions converts it to D-xylulose-5-phosphate, an intermediate that can be further converted into other pentose phosphates, including D-arabinose-5-phosphate, thereby linking it to the PPP. wikipedia.orgsmpdb.ca

The availability of D-arabinose-5-phosphate as a substrate is therefore closely tied to the metabolic flux through these central carbohydrate pathways.

While the specific enzyme that catalyzes the oxidation of D-arabinose-5-phosphate to this compound has not been definitively identified, the reaction is chemically an oxidation. This suggests that an oxidoreductase or a dehydrogenase capable of acting on a phosphorylated sugar aldehyde is likely involved.

A key enzyme in the immediate upstream pathway is Arabinose-5-phosphate isomerase (API) . This enzyme catalyzes the reversible isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate. ftb.com.hrwikipedia.org In many Gram-negative bacteria, this reaction is the first step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of lipopolysaccharides. nih.govresearchgate.net The activity of API is therefore critical for providing the direct precursor for the putative synthesis of this compound.

Table 1: Putative Enzymatic Steps in this compound Biogenesis

| Step | Precursor | Product | Key Enzyme (Putative/Related) | Enzyme Class | Metabolic Pathway Context |

|---|---|---|---|---|---|

| 1 | D-Ribulose-5-phosphate | D-Arabinose-5-phosphate | Arabinose-5-phosphate isomerase (API) | Isomerase | Pentose Phosphate Pathway, Kdo Biosynthesis |

Integration of this compound into Broader Metabolic Networks

Direct metabolic flux analysis for this compound is currently lacking in the scientific literature, largely because its biosynthetic pathway and physiological role are not fully established. However, we can infer its potential impact by considering the flux through the pentose phosphate pathway, from which it is presumed to diverge.

The pentose phosphate pathway has two primary outputs:

NADPH: Produced in the oxidative phase, it is essential for reductive biosynthesis (e.g., fatty acids) and for combating oxidative stress. creative-proteomics.comnih.gov

Pentose phosphates: Primarily ribose-5-phosphate (B1218738), which is a precursor for nucleotide and nucleic acid synthesis. creative-proteomics.com

The primary metabolic branch point involving this compound is at the level of its precursor, D-arabinose-5-phosphate . This intermediate stands at a crossroads with several potential metabolic fates.

Table 2: Metabolic Fates of the Precursor D-Arabinose-5-Phosphate

| Metabolite | Metabolic Fate | Key Enzyme/Process | Significance |

|---|---|---|---|

| D-Arabinose-5-phosphate | Isomerization to D-ribulose-5-phosphate | Arabinose-5-phosphate isomerase | Re-entry into the central Pentose Phosphate Pathway |

| Synthesis of 3-deoxy-D-manno-octulosonate (Kdo) | Kdo-8-phosphate synthase | Essential for lipopolysaccharide formation in Gram-negative bacteria |

The formation of this compound thus represents a diversion of carbon away from both the central pentose phosphate pool and, in relevant organisms, the synthesis of structural components like Kdo. The regulation of the enzyme responsible for its synthesis would be a critical control point in determining the metabolic flux through this branch. Given that this compound is a known potent inhibitor of phosphoglucose (B3042753) isomerase, an enzyme in glycolysis/gluconeogenesis, its synthesis could represent a feedback mechanism to regulate central carbon metabolism. However, further research is required to substantiate this hypothesis and to fully understand the physiological relevance of this metabolic branch point.

Enzymatic Interactions and Catalytic Mechanisms Involving 5 Phosphoarabinonic Acid

5-Phosphoarabinonic Acid as a Specific Enzyme Inhibitor

5-Phospho-D-arabinonic acid (5PAA) is a well-characterized and potent inhibitor of phosphoglucose (B3042753) isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI). rcsb.orgnih.gov This enzyme plays a crucial role in glycolysis and gluconeogenesis by catalyzing the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P). nih.govnih.gov The inhibitory action of 5PAA stems from its structural similarity to the cis-enediol or enediolate intermediate formed during the PGI-catalyzed reaction. rcsb.orgnih.gov

Inhibition Kinetics of this compound on Glucose-6-Phosphate Isomerase (PGI)

The inhibition of PGI by 5PAA has been a subject of detailed kinetic studies. While specific Ki values are not always reported in the provided context, it is consistently referred to as a "strong" or "potent" inhibitor. rcsb.org For instance, a structurally related inhibitor, 5-phospho-d-arabinonohydroxamic acid (5PAH), which also mimics the reaction intermediate, exhibits a very low inhibition constant (Ki) of 2 x 10⁻⁷ M, highlighting the potent inhibition achievable by molecules that mimic the transition state. nih.gov The strong binding of 5PAA is attributed to its ability to fit snugly into the active site and interact with key catalytic residues.

Mechanistic Mimicry by this compound of Catalytic Intermediates

The catalytic mechanism of PGI involves a multi-step process that begins with the opening of the hexose (B10828440) ring of the substrate. ebi.ac.uk This is followed by general acid-base catalysis to facilitate the isomerization via a cis-enediol intermediate. nih.govebi.ac.uk Specifically, a catalytic base, identified as Glu357 in rabbit PGI, abstracts a proton from the C2 of glucose-6-phosphate, leading to the formation of the cis-enediol intermediate. nih.govebi.ac.uk

This compound effectively mimics this high-energy intermediate. rcsb.org Its planar structure around the C1 and C2 atoms, along with the carboxylate and hydroxyl groups, resembles the enediol or enediolate intermediate of the actual substrate. This structural analogy allows 5PAA to bind tightly to the active site, effectively blocking the entry and conversion of the natural substrates, G6P and F6P.

Structural Enzymology of this compound-Enzyme Complexes

X-ray crystallography has been instrumental in elucidating the structural basis of PGI inhibition by 5PAA. The crystal structures of PGI from various organisms in complex with 5PAA have provided detailed snapshots of the active site interactions.

Active Site Analysis of PGI in Complex with this compound

Crystal structures of human, rabbit, and Pyrococcus furiosus PGI complexed with 5PAA reveal a conserved mode of binding. rcsb.orgrcsb.orgproteopedia.org The inhibitor is found deep within the active site, making numerous hydrogen bonds and electrostatic interactions with surrounding amino acid residues.

In human PGI, the crystal structure with 5PAA has been determined at 2.5 Å resolution. rcsb.org Similarly, the structure of rabbit PGI in complex with 5PAA has been resolved at 1.90 Å. proteopedia.org In the hyperthermophilic archaeon Pyrococcus furiosus, the PGI-5PAA complex structure shows the inhibitor bound in the active site, which, interestingly, occurred from the unexpected oxidation of fructose-6-phosphate during the crystallization experiment. rcsb.orgmdpi.com

Key active site residues that interact with 5PAA are highly conserved across different species. For example, in rabbit PGI, the carboxylate group of 5PAA forms hydrogen bonds with active site residues, and the phosphate (B84403) group interacts with a specific phosphate-binding site. nih.gov The superposition of PGI structures with 5PAA and a related inhibitor, 5PAH, shows that the active site residues adopt nearly identical conformations, with a root-mean-square deviation of only 0.15 Å for 24 key active site residues. nih.gov This highlights the specific and conserved nature of the inhibitor binding.

Ligand Binding Dynamics and Conformational Changes Induced by this compound

Studies on PGI have shown that the enzyme can undergo conformational changes, for example, in response to pH. nih.gov Acidic conditions can lead to changes in the tertiary structure and even dissociation of the dimeric or tetrameric forms of the enzyme into monomers. nih.gov While the binding of 5PAA itself is not directly shown to cause large-scale conformational changes, the tight fit of the inhibitor within the active site likely stabilizes a particular conformation of the enzyme, preventing the catalytic cycle from proceeding. The analysis of the crystal structure of a mutant of P. furiosus PGI (AG mutant) bound to 5PAA revealed movements in residues near the active site, suggesting some degree of flexibility. mdpi.com

Comparative Enzymology of this compound Interactions Across Organisms

The inhibitory effect of 5PAA on PGI is not limited to a single organism but has been observed across different domains of life, including eukaryotes (human, rabbit) and archaea (Pyrococcus furiosus). rcsb.orgrcsb.orgproteopedia.org This broad-spectrum inhibition is due to the highly conserved nature of the PGI active site. nih.gov

For instance, the crystal structure of PGI from Mycobacterium tuberculosis (Mtb) shows a high degree of similarity to human PGI, particularly in the active site. nih.gov Superposition of the Mtb PGI structure with the inhibitor-bound human PGI structure suggests that 5PAA would bind in a similar manner. nih.gov This conservation of the active site makes PGI an attractive target for the development of inhibitors against pathogens like M. tuberculosis. nih.gov

The table below summarizes the structural data available for PGI-5PAA complexes from different organisms.

| Organism | PDB Code | Resolution (Å) | Key Findings |

| Homo sapiens (Human) | 1NUH | 2.51 | Structure of human PGI complexed with the transition-state analogue 5-phosphoarabinonate. rcsb.org |

| Oryctolagus cuniculus (Rabbit) | 1G98 | 1.90 | Crystal structure analysis of rabbit PGI complexed with 5-phosphoarabinonate. proteopedia.org |

| Pyrococcus furiosus | 1QXR | Not specified | Crystal structure of PGI from P. furiosus in complex with 5-phosphoarabinonate. rcsb.org |

| Pyrococcus furiosus | 1X7N | 1.89 | Structure with bound 5-phospho-D-arabinonate and Manganese, suggesting similarities in catalytic mechanism with eukaryotic PGIs. rcsb.org |

| Pyrococcus furiosus (mutant) | 4LUK | 1.4 | High-resolution structure of a PGI mutant showing bound this compound. researchgate.net |

| Homo sapiens (Human) | 6XUH | 2.38 | Crystal structure of human PGI in complex with an N-substituted 5-phosphate-d-arabinonamide derivative, revealing a new binding mode. rcsb.orgpdbj.org |

Evolution of Enzymatic Recognition for this compound

The ability of diverse enzymes, particularly from different evolutionary lineages, to recognize and bind this compound highlights key principles of molecular evolution. The recognition of this transition-state analogue is intrinsically linked to the evolution of the catalytic mechanism for sugar isomerization.

The existence of at least two structurally distinct families of phosphoglucose isomerases (Type I and Type II) that both bind 5-PAA is a classic example of convergent evolution . pdbj.org These enzyme families have different evolutionary origins and different three-dimensional folds, yet they have independently evolved active sites capable of catalyzing the same biochemical reaction. pdbj.org The fact that both are inhibited by 5-PAA strongly suggests that they both utilize a similar cis-enediol(ate) transition state. pnas.orgpdbj.org The active sites have converged on a chemical solution that requires the stabilization of this specific intermediate structure, even though the protein scaffolds supporting these active sites are different. pnas.orgpdbj.org For example, the catalytic machinery in both rabbit PGI (Type I) and Pyrococcus furiosus PGI (Type II) features a strategically placed glutamic acid residue to act as the proton shuttle, demonstrating how different protein structures can evolve to solve the same catalytic problem. nih.govpdbj.org

Furthermore, the study of how enzymes with different primary functions can be inhibited by 5-PAA or its derivatives provides insight into enzyme promiscuity and the divergence of new functions . For instance, 5-PAA and its analogue 5-PAH have been shown to inhibit not only phosphoglucose isomerase but also phosphomannose isomerase (PMI) and E. coli's D-sorbitol-6-phosphate 2-dehydrogenase. tandfonline.comresearchgate.net This suggests that the active sites of these enzymes share common features for recognizing phosphorylated sugar-acid-like structures. This "substrate ambiguity" or "catalytic promiscuity" is considered a crucial starting point for the evolution of new enzymatic functions. comillas.edu An ancestral enzyme with broad specificity for such compounds could, through gene duplication and subsequent mutations, give rise to specialized enzymes with refined substrate recognition and catalytic efficiency for different, but related, reactions. The shared recognition of 5-PAA across these different enzymes may reflect a common evolutionary origin or, alternatively, convergent solutions for binding similar substrate moieties.

The evolution of pyridoxal-5'-phosphate-dependent enzymes, which also shows multiple evolutionary origins for enzymes with similar catalytic mechanisms, provides a parallel case. nih.gov This indicates that the evolution of a specific catalytic mechanism is not necessarily tied to a single protein fold, but rather to the chemical necessities of the reaction itself. nih.gov The recognition of 5-PAA by structurally diverse PGIs underscores that the evolution of enzymatic function is driven by the need to stabilize a specific transition state, a principle that can be achieved through different structural frameworks. pnas.orgpdbj.org

Advanced Methodologies for the Study of 5 Phosphoarabinonic Acid

Spectroscopic Techniques for Structural and Interactional Analysis of 5-Phosphoarabinonic Acid

Spectroscopy is fundamental to the characterization of this compound, offering detailed information on its atomic composition, bond connectivity, and three-dimensional structure, as well as its non-covalent interactions with proteins.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the molecule's framework.

Structural Characterization : ¹H NMR spectra reveal the number and chemical environment of hydrogen atoms, while ¹³C NMR identifies each unique carbon in the molecule's backbone. chemrevise.org The coupling patterns (splitting) in high-resolution ¹H NMR help establish the connectivity between adjacent carbons. chemrevise.org For this compound, specific experiments like ³¹P NMR are crucial for confirming the presence and chemical environment of the phosphate (B84403) group, a key functional moiety of the molecule.

Interaction Studies : NMR is also employed to study the binding of this compound to its protein targets, such as enzymes it may inhibit. By comparing the NMR spectrum of the protein in the absence and presence of the ligand, researchers can identify chemical shift perturbations. These changes indicate which amino acid residues are involved in the binding interface, providing atomic-level detail on the interaction.

| Nucleus Type | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-2 | ~4.0-4.2 | Doublet (d) | Adjacent to the carboxylic acid group. |

| ¹H | H-3 | ~3.8-4.0 | Multiplet (m) | Coupled to H-2 and H-4. |

| ¹H | H-4 | ~3.9-4.1 | Multiplet (m) | Coupled to H-3 and H-5 protons. |

| ¹H | H-5 | ~3.9-4.2 | Multiplet (m) | Protons on the carbon bearing the phosphate group. |

| ¹³C | C-1 (COOH) | ~175-180 | Singlet | Characteristic of a carboxylic acid carbon. |

| ¹³C | C-2, C-3, C-4 | ~70-78 | Singlets | Carbons bearing hydroxyl groups. |

| ¹³C | C-5 (CH₂OP) | ~65-70 | Doublet (due to P-coupling) | Carbon adjacent to the phosphate group. |

| ³¹P | Phosphate | ~0-5 | Multiplet (m) | Position is sensitive to pH and chelation. |

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio of ions, making it central to identifying and quantifying this compound and elucidating its metabolic context. mdpi.com

Molecular Weight and Formula Confirmation : High-resolution mass spectrometry can determine the accurate mass of the parent ion of this compound, which allows for the confident assignment of its molecular formula (C₅H₁₁O₉P). mdpi.com The monoisotopic mass is 246.01407 g/mol . ebi.ac.uk

Structural Fragmentation : Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and analyze the resulting product ions. mdpi.com The fragmentation pattern provides structural information that confirms the identity of the molecule. For this compound, characteristic fragmentation would include the loss of the phosphate group (H₃PO₄, 98 Da), water molecules (18 Da), and cleavage of the carbon-carbon bonds in the sugar backbone.

Metabolic Pathway Analysis : When coupled with separation techniques like liquid chromatography (LC-MS), MS can track the flow of atoms through metabolic pathways. shimadzu.com By feeding cells with isotopically labeled precursors (e.g., ¹³C-labeled glucose or arabinose), researchers can monitor the appearance of the label in this compound and other related metabolites. This approach is critical for confirming its role in pathways such as the pentose (B10789219) phosphate pathway and for discovering novel metabolic routes. shimadzu.comresearchgate.net

X-ray crystallography is the premier technique for obtaining a high-resolution, three-dimensional structure of molecules in their crystalline state. wikipedia.org For this compound, its primary application is in determining the structure of its complexes with proteins, which is crucial for understanding its biological function, such as enzyme inhibition. nih.govriken.jp

The process involves crystallizing the purified protein in the presence of this compound. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. nih.gov This map is then interpreted to build an atomic model of the protein-ligand complex. nih.gov

Research on a novel lactonase that hydrolyzes L-arabino-1,4-lactone-5-phosphate, a cyclized precursor of 5-phospho-L-arabinonic acid, provides a direct example of this method's utility. ebi.ac.uk The crystal structure of the enzyme revealed a binuclear zinc center in the active site. ebi.ac.uk Critically, a phosphate molecule was found bound in the active site, forming hydrogen bonds with specific lysine, tyrosine, and arginine residues. ebi.ac.uk Such a structure provides a precise blueprint of the molecular interactions—including hydrogen bonds and electrostatic interactions between the protein's amino acid residues and the ligand's carboxylate, hydroxyl, and phosphate groups—that govern binding and recognition. This information is invaluable for understanding enzyme mechanisms and for the rational design of more potent inhibitors. nih.gov

Chromatographic Separations in this compound Research

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures such as cell extracts or reaction products.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of this compound due to its high resolution and versatility. nih.gov

Reversed-Phase (RP) HPLC : Because this compound is a highly polar and ionic compound, it is poorly retained on standard reversed-phase columns (like C18). To overcome this, ion-pairing chromatography is often employed. An ion-pairing reagent, such as tetrabutylammonium, is added to the mobile phase to form a neutral complex with the negatively charged phosphate and carboxylate groups, enhancing retention on the nonpolar stationary phase.

Anion-Exchange Chromatography (AEC) : This technique separates molecules based on their net negative charge. Given its phosphate and carboxylate moieties, this compound is strongly anionic at neutral pH and will bind tightly to a positively charged stationary phase. It can then be eluted by increasing the salt concentration or decreasing the pH of the mobile phase. This method is highly effective for separating it from neutral or cationic species and other less-charged anions.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is another valuable technique for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

| Chromatography Mode | Stationary Phase (Column) | Mobile Phase Components | Elution Type | Detection |

|---|---|---|---|---|

| Ion-Pairing RP-HPLC | C18, C8 | Acetonitrile (B52724)/Water or Methanol/Water with an ion-pairing agent (e.g., TBA-HSO₄) and a buffer (e.g., phosphate). | Gradient | UV (at ~210 nm), Mass Spectrometry (MS) |

| Anion-Exchange (AEC) | Quaternary Ammonium (B1175870) (QAE) | Aqueous buffer (e.g., Tris-HCl) with a salt gradient (e.g., NaCl or Na₂SO₄). | Gradient | UV, MS, Pulsed Amperometric Detection (PAD) |

| Hydrophilic Interaction (HILIC) | Amide, Diol | High percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate). | Gradient | UV, Mass Spectrometry (MS) |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. sigmaaldrich.com The presence of multiple hydroxyl groups, a carboxylic acid, and a phosphate group means the compound would decompose at the high temperatures required for GC analysis. thermofisher.com Therefore, a chemical derivatization step is mandatory to convert these polar functional groups into nonpolar, volatile, and thermally stable analogues. jfda-online.com

The most common derivatization technique is silylation. gcms.cz This process replaces the active hydrogens on the hydroxyl, carboxyl, and phosphate groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. thermofisher.comsigmaaldrich.com The resulting silylated derivative is significantly more volatile and can be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on its retention time and mass spectrum. sigmaaldrich.com

| Reagent Type | Reagent Name | Abbreviation | Target Functional Groups | Derivative Formed |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH, Phosphate | Trimethylsilyl (TMS) ether/ester |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH, Phosphate | Trimethylsilyl (TMS) ether/ester |

| Silylation | N-methyl-N-t-butyldimethylsilyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH₂, -SH | t-Butyldimethylsilyl (TBDMS) ether/ester |

| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH₂ | Pentafluoropropionyl (PFP) ester/amide |

| Alkylation | N,N-Dimethylformamide dimethyl acetal | DMF-DMA | -COOH, -OH, -NH₂ | Methyl ester/ether |

Computational Approaches in this compound Research

Computational methodologies have become indispensable in modern biochemical research, offering powerful tools to investigate molecular interactions and systemic metabolic behaviors that can be challenging to observe through experimental means alone. In the study of metabolites like this compound, computational approaches provide a framework for understanding its binding dynamics with enzymes and its role within the broader context of metabolic networks. These in silico techniques allow for the simulation of complex biological processes, generating predictive data that can guide and complement laboratory experiments.

Molecular Dynamics Simulations of this compound Binding

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a virtual microscope to observe the dynamic interactions between a ligand, such as this compound, and its protein target at an atomic level. mdpi.com The foundation of an MD simulation is a crystal structure of the target protein, often obtained through X-ray crystallography. mdpi.com

A key enzyme that interacts with a close analog of this compound is phosphoglucose (B3042753) isomerase (PGI) from Mycobacterium tuberculosis (Mtb). nih.gov Structural studies have detailed the binding site of Mtb PGI with 5-phospho-D-arabinonohydroxamate, a potent inhibitor, revealing the specific amino acid residues that form the active site pocket. nih.gov This structural information serves as a robust starting point for MD simulations to investigate the binding of this compound itself.

The simulation process involves placing the protein-ligand complex in a simulated aqueous environment and applying a set of mathematical functions, known as a force field (e.g., CHARMM, AMBER), to calculate the forces between atoms and predict their subsequent motion. mdpi.com3ds.com By solving the equations of motion, the simulation tracks the trajectory of every atom, revealing how the ligand settles into the binding pocket, the conformational changes it induces in the protein, and the network of non-covalent interactions that stabilize the complex. github.io These interactions include hydrogen bonds, ionic bonds, and van der Waals forces.

MD simulations can elucidate the stability of the ligand within the binding site and identify key residues crucial for recognition and binding. For instance, based on the Mtb PGI structure, a simulation could precisely model the interactions between the phosphate group of this compound and positively charged or polar residues, as well as the hydrogen bonding network formed by its hydroxyl groups. nih.gov Advanced calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP), can be applied to the simulation trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity. chemrxiv.org

Table 1: Potential Interacting Residues in Mtb PGI for this compound Binding (Hypothetical based on structural analogs) This table is generated based on published data for a structural analog, 5-phospho-D-arabinonohydroxamate, interacting with Mtb PGI. nih.gov

| Residue | Position | Potential Interaction Type |

|---|---|---|

| Lys | 513 | Ionic interaction with phosphate group |

| Arg | 271 | Hydrogen bond with hydroxyl/carboxylate |

| Gln | 509 | Hydrogen bond with hydroxyl groups |

| His | 386 | Hydrogen bond with hydroxyl groups |

| Glu | 355 | Coordination via water molecule |

In Silico Modeling of this compound Metabolic Fluxes

In silico modeling of metabolic fluxes provides a systems-level understanding of how metabolites are processed within a cell. frontiersin.org Techniques like Flux Balance Analysis (FBA) are used to predict the rate of flow, or flux, through each reaction in a metabolic network. nih.gov While this compound is an intermediate, its production and consumption are intrinsically linked to the activity of broader pathways, most notably the Pentose Phosphate Pathway (PPP). nih.gov

The process of modeling metabolic fluxes begins with the construction of a genome-scale metabolic model (GEM). frontiersin.org This model is a mathematical representation of the complete set of metabolic reactions occurring in an organism, derived from genomic and biochemical data. nih.gov The model is represented as a stoichiometric matrix, which details the reactants and products for each known metabolic reaction. plos.org

FBA uses this matrix to simulate the flow of metabolites through the network under pseudo-steady-state conditions, where the production rate of each internal metabolite equals its consumption rate. plos.org To find a specific flux distribution among many possible solutions, FBA applies constraints based on known physiological data (e.g., nutrient uptake rates) and optimizes for a specific biological objective, such as the maximization of biomass production. nih.govplos.org

This framework can be used to computationally investigate the metabolic role of this compound. For example, by simulating gene knockouts for enzymes within the PPP, a model can predict the resulting rerouting of metabolic flux. nih.govoup.com Such simulations could reveal conditions under which this compound might accumulate or be depleted, providing insights into its regulation and function. The predictions from these in silico experiments can generate testable hypotheses for validation using experimental techniques like 13C-based metabolic flux analysis, which tracks the path of labeled carbon isotopes through the metabolic network. plos.orgcreative-proteomics.com

More advanced computational techniques, including machine learning and deep learning, are also being employed to predict metabolic fluxes directly from other types of high-throughput data, such as gene expression levels, further enhancing the predictive power of these models. frontiersin.orgmdpi.com

Table 2: Components of a Simplified In Silico Flux Balance Analysis Model This table illustrates the conceptual components required for an FBA study of a metabolic pathway.

| Component | Description | Example related to the PPP |

|---|---|---|

| Metabolic Reactions | A comprehensive list of all biochemical transformations in the network. | Glucose-6-phosphate -> 6-Phosphoglucono-δ-lactone (catalyzed by G6PD) |

| Stoichiometric Matrix (S) | A matrix defining the stoichiometry for all metabolites and reactions. | For the G6PD reaction: -1 for G6P, -1 for NADP+; +1 for 6PGL, +1 for NADPH |

| Flux Vector (v) | The set of all reaction rates to be calculated. | The rate of carbon flow through each step of the PPP. |

| Constraints | Upper and lower bounds on fluxes, often based on experimental data. | Setting the glucose uptake rate to a measured value. |

| Objective Function (Z) | A biological objective the cell is assumed to optimize. | Maximization of biomass production or ATP synthesis. |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PA5 |

| 5-phospho-D-arabinonohydroxamate | PAH |

| Adenosine triphosphate | ATP |

| Fructose-6-phosphate (B1210287) | F6P |

| Glucose-6-phosphate | G6P |

| Nicotinamide adenine (B156593) dinucleotide phosphate | NADP+/NADPH |

Genetic and Molecular Regulation of 5 Phosphoarabinonic Acid Metabolism

Transcriptional and Translational Control of 5-Phosphoarabinonic Acid-Associated Enzymes

The expression of genes encoding the enzymes responsible for the metabolism of arabinonic acid and its phosphorylated form is tightly controlled at the transcriptional level. This regulation is primarily achieved through the action of specific transcription factors that bind to cis-regulatory elements in the promoter regions of these genes, thereby activating or repressing their transcription in response to the presence of substrates like L-arabinose.

Direct gene expression profiling studies in response to perturbations in this compound levels are not extensively documented in publicly available research. However, the expression of genes involved in the broader L-arabinose catabolic pathway is well-characterized, particularly in microorganisms. In bacteria such as Escherichia coli and Clostridium acetobutylicum, the presence of L-arabinose induces the transcription of a suite of genes required for its transport and metabolism. nih.govfrontiersin.orgmicrobiologyresearch.org For instance, in Salmonella enterica, RNA-Seq analysis has identified several gene families, including those for L-arabinose metabolism, that are differentially expressed in the presence of this sugar. frontiersin.org

In Aspergillus nidulans, the expression of genes in the pentose (B10789219) catabolic pathway is controlled by the transcription factors AraR and XlnR. plos.org Similarly, in the archaeon Haloferax volcanii, genes involved in the degradation of D-xylose and L-arabinose, including L-arabinose dehydrogenase, are transcriptionally upregulated in the presence of these pentoses. oup.com In Pseudomonas aeruginosa, genes for a novel L-lyxonate degradation pathway, which can involve 2-keto-3-deoxy-L-arabinonate as an intermediate, are upregulated 5- to 20-fold when L-lyxonate is the carbon source compared to D-glucose. acs.org

Furthermore, this compound is a known potent inhibitor of phosphoglucose (B3042753) isomerase (PGI), a key enzyme in glycolysis and gluconeogenesis. rcsb.org This inhibition could indirectly lead to significant shifts in cellular metabolism and, consequently, alter the expression profiles of numerous metabolic genes as the cell adapts to the block in this central pathway.

Table 1: Examples of Transcriptionally Regulated Genes in Arabinose Catabolism

| Gene/Operon | Organism | Function | Inducer | Regulator(s) |

| araBAD | Escherichia coli | L-arabinose isomerase, Ribulokinase, L-ribulose-5-phosphate 4-epimerase | L-arabinose | AraC, CAP |

| araE, araFGH | Escherichia coli | L-arabinose transporters | L-arabinose | AraC, CAP |

| araA, araB, araD | Clostridium acetobutylicum | L-arabinose catabolism | L-arabinose | AraR |

| ladA, larA, lxeA | Aspergillus nidulans | L-arabinose catabolism | L-arabinose/L-arabitol | AraR, XlnR |

| xacA (L-AraDH) | Haloferax volcanii | L-arabinose dehydrogenase | L-arabinose | XacR |

| araA (isomerase) | Salmonella enterica | L-arabinose isomerase | L-arabinose | AraC |

The transcriptional regulation of genes involved in arabinose metabolism, which leads to the formation of arabinonic acid, is governed by specific DNA sequences known as cis-regulatory elements. These elements serve as binding sites for transcription factors that modulate gene expression.

In the well-studied L-arabinose operon of E. coli, several key regulatory elements have been identified:

araI (Inducer Site): This site, which consists of two half-sites (I1 and I2), is bound by the AraC protein in the presence of L-arabinose, leading to the activation of the araBAD promoter. numberanalytics.comoup.com

araO (Operator Sites): These sites, specifically araO1 and araO2, are involved in the repression of the operon. In the absence of arabinose, the AraC protein binds to araI1 and araO2, causing a DNA loop that prevents transcription. oup.comnih.gov

CAP-binding site: The Catabolite Activator Protein (CAP), in complex with cyclic AMP (cAMP), binds to this site to further enhance the activation of the operon when glucose levels are low. numberanalytics.com

Epistatic interactions between mutations in these cis-regulatory elements have been shown to be common and are often dependent on the presence of the inducer, arabinose. nih.govnih.gov

In the archaeon Saccharolobus solfataricus (formerly Sulfolobus solfataricus), a conserved cis-regulatory element, the ARA-box (5'-AACATGTT-3'), has been identified in the promoter region of arabinose-induced genes, including D-arabinose dehydrogenase (araDH). uniprot.orgucsf.edu This suggests a coordinated transcriptional control of the pentose oxidation pathway in this organism.

Table 2: Key Cis-Regulatory Elements in Arabinose-Inducible Gene Systems

| Regulatory Element | Organism | Function | Associated Genes | Binding Protein(s) |

| araI1, araI2 | Escherichia coli | Activation of transcription | araBAD operon | AraC-arabinose complex |

| araO1, araO2 | Escherichia coli | Repression of transcription (DNA looping) | araBAD and araC promoters | AraC |

| CAP site | Escherichia coli | Catabolite repression relief | araBAD and araC promoters | CAP-cAMP complex |

| ARA-box | Saccharolobus solfataricus | Coordinated transcriptional control | Arabinose-induced genes (araDH) | Putative transcriptional regulator |

Post-Translational Modifications Affecting this compound Related Proteins

Post-translational modifications (PTMs) are crucial for regulating enzyme activity, stability, and localization, thereby providing a rapid mechanism to control metabolic flux. frontiersin.orgresearchgate.net While specific PTMs for the enzymes directly metabolizing this compound are not well-documented, analysis of related enzymes suggests potential regulatory mechanisms.

For instance, the D-arabinose dehydrogenase from Saccharomyces cerevisiae, encoded by the ARA1 gene, is thought to undergo post-translational modification. The N-terminus of the purified heavy subunit corresponds to residue 7 of the translated open reading frame, indicating the cleavage of the first six amino acids. nih.govresearchgate.net The light subunit of this heterodimeric enzyme has a blocked N-terminus. nih.govresearchgate.net In a later study, it was suggested that the smaller subunit is actually a naturally occurring degradation product of the larger Ara1p subunit. tandfonline.com

Enzymes in related metabolic pathways are known to be regulated by various PTMs. Phosphorylation, acetylation, and redox modifications are common in central carbon metabolism. nih.gov For example, phosphoglucose isomerase (PGI), the target of this compound inhibition, is known to be regulated by phosphorylation. rcsb.orgdrugbank.com It is plausible that enzymes such as arabinonate kinase or 5-phosphoarabinonate dehydratase are also regulated by similar PTMs to fine-tune the metabolic flux in response to cellular conditions.

Genetic Engineering Strategies for Modulating this compound Levels in Organisms

Genetic engineering offers powerful strategies to manipulate metabolic pathways and alter the intracellular concentrations of specific metabolites. plos.org While no studies have specifically targeted the modulation of this compound levels, research on engineering arabinose metabolic pathways for the production of other valuable chemicals provides a blueprint for how such a goal could be achieved. nih.gov

Common metabolic engineering strategies that could be applied include:

Overexpression of rate-limiting enzymes: Increasing the expression of a key enzyme in the pathway, such as D-arabinose dehydrogenase or a putative arabinonate kinase, could potentially increase the flux towards this compound. For example, overexpressing genes from the pentose phosphate (B84403) pathway, like glucose-6-phosphate dehydrogenase, has been shown to improve the production of plasmid DNA in E. coli by increasing the precursor supply. mdpi.com

Heterologous gene expression: Introducing genes from other organisms can establish or enhance a metabolic pathway. For instance, bacterial genes from the arabinose pathway have been expressed in Arabidopsis to produce 1,2,4-butanetriol. researchgate.net Similarly, a synthetic pathway for butanetriol production from D-arabinose was constructed in E. coli by screening and expressing a combination of dehydrogenases, dehydratases, decarboxylases, and reductases from various microbial sources. frontiersin.org

Blocking competing pathways: Deleting or downregulating genes of pathways that draw intermediates away from the desired product can increase the yield. In the context of this compound, this could involve blocking its further degradation or redirecting pentose phosphates from other pathways towards its synthesis.

Enzyme engineering: Modifying the catalytic properties of enzymes through site-directed mutagenesis can enhance their activity or alter their substrate specificity. For example, mutating a conserved C-terminal histidine in the L-arabinonate dehydratase from Rhizobium leguminosarum altered its substrate preference and activity. nih.gov

These strategies demonstrate the feasibility of manipulating the arabinose metabolic network. A targeted approach combining these techniques could potentially be used to modulate the intracellular levels of this compound for research or biotechnological applications.

Synthetic Biology and Metabolic Engineering Applications of 5 Phosphoarabinonic Acid

Engineering Microbial Cell Factories for 5-Phosphoarabinonic Acid Production or Modulation

The deliberate modification of microorganisms to produce specific chemicals or modulate metabolic pathways is a cornerstone of synthetic biology and metabolic engineering. numberanalytics.com While this compound is recognized primarily as a potent enzyme inhibitor, its targeted production in microbial hosts is an area of emerging research interest. Engineering microbial cell factories for this purpose involves both the creation of novel synthesis routes and the optimization of existing metabolic networks to supply necessary precursors.

Design and Construction of Novel Biosynthetic Routes for this compound

Currently, the natural biosynthetic pathway for this compound is not well-defined, making its production a prime candidate for synthetic biology approaches. The design and construction of a novel biosynthetic route in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, involves assembling genetic components from various organisms to create a new, functional metabolic pathway. savemyexams.comzkbs-online.de

A hypothetical pathway could start from a common pentose (B10789219) sugar, D-arabinose, a constituent of some plant biomass. The construction of such a pathway would require the identification and implementation of suitable enzymes for each conversion step. The process begins with designing the pathway on a computer, followed by synthesizing the corresponding genes and assembling them into an expression system compatible with the host organism. zkbs-online.de

A potential de novo pathway could involve two key enzymatic steps:

Phosphorylation: An appropriate kinase enzyme would be needed to phosphorylate D-arabinose at the C5 position, yielding D-arabinose 5-phosphate.

Oxidation: An oxidoreductase or dehydrogenase would then catalyze the oxidation of the C1 aldehyde group of D-arabinose 5-phosphate to a carboxylic acid, forming this compound.

The selection of genes for these steps is critical and often involves screening enzymes from diverse microbial sources to find candidates with the desired substrate specificity and catalytic efficiency.

Table 1: Hypothetical De Novo Biosynthetic Pathway for this compound This table outlines a conceptual pathway for the microbial production of this compound, including the necessary reaction steps, enzyme classes, and potential gene sources.

| Reaction Step | Starting Substrate | Product | Required Enzyme Class | Potential Gene Source Organism |

|---|---|---|---|---|

| 1. Sugar Transport | D-Arabinose (extracellular) | D-Arabinose (intracellular) | Sugar Transporter/Permease | Escherichia coli (e.g., AraE) |

| 2. Phosphorylation | D-Arabinose | D-Arabinose 5-Phosphate | Kinase | Screened from various bacteria or fungi |

| 3. Oxidation | D-Arabinose 5-Phosphate | This compound | Aldehyde Dehydrogenase | Screened from various bacteria or archaea |

Optimization of Existing Pathways for Enhanced this compound Related Compound Bioproduction

Beyond establishing a new pathway, enhancing the production of this compound or related compounds requires extensive metabolic engineering of the host organism. psu.edu The goal is to channel the flow of carbon from central metabolism towards the desired product, minimizing its diversion into competing pathways. numberanalytics.compsu.edu Since this compound is a phosphorylated pentose derivative, key targets for optimization lie within the pentose phosphate (B84403) pathway (PPP) and glycolysis. libretexts.org

Metabolic engineering strategies to maximize the availability of precursors include:

Gene Knockouts: Deleting genes that encode for enzymes in competing pathways can prevent the drain of essential precursors. numberanalytics.com For instance, down-regulating pathways that consume pentose phosphates could increase the pool available for this compound synthesis.

Gene Overexpression: Increasing the expression of key enzymes in the desired pathway and in upstream pathways that supply precursors can pull metabolic flux towards the final product. numberanalytics.com For example, overexpressing enzymes of the non-oxidative pentose phosphate pathway could boost the supply of arabinose precursors.

Promoter Engineering: Fine-tuning the expression level of each pathway gene is crucial for balancing metabolic flux and avoiding the accumulation of toxic intermediates. nih.gov This can be achieved by using a library of promoters with varying strengths to control transcription rates. nih.gov

These genetic modifications are often combined with fermentation process optimization, such as adjusting temperature, pH, and nutrient feeding strategies, to achieve industrially relevant production titers. psu.edu

Table 2: Metabolic Engineering Strategies for Optimizing Precursor Supply This table summarizes genetic optimization techniques to enhance the production of precursors for a hypothetical this compound pathway in a microbial host.

| Strategy | Metabolic Target | Objective | Example |

|---|---|---|---|

| Gene Overexpression | Pentose Phosphate Pathway (PPP) | Increase the pool of five-carbon sugar phosphates. | Overexpress transketolase (tktA) or transaldolase (talB) genes. mdpi.com |

| Gene Knockout | Competing Pathways | Prevent diversion of pentose phosphates to other metabolic fates. | Delete genes involved in alternative sugar catabolism or storage. psu.edu |

| Pathway Balancing | Engineered Biosynthetic Pathway | Avoid accumulation of toxic intermediates and maximize flux. | Use promoters of different strengths to control the expression of each enzyme in the synthetic pathway. nih.gov |

| Cofactor Engineering | Redox Balance | Ensure sufficient supply of cofactors (e.g., NAD+/NADH) for oxidative steps. | Modulate expression of genes involved in cofactor regeneration cycles. mdpi.com |

Biotechnological Utility of this compound-Associated Enzymes

The interaction between this compound and its target enzymes, most notably phosphoglucose (B3042753) isomerase (PGI), presents significant opportunities for biotechnological applications. nih.govrcsb.org By harnessing and modifying these interactions, novel biocatalysts and biosensors can be developed.

Enzyme Engineering for Modified this compound Reactivity

Enzyme engineering aims to alter the properties of an enzyme, such as its activity, stability, or substrate specificity, through targeted modifications of its amino acid sequence. infinitabiotech.com Given that this compound is a potent inhibitor of PGI, engineering this enzyme to modify its sensitivity to the compound is a key area of interest. nih.govrcsb.org Two primary strategies are employed:

Rational Design: This approach requires detailed knowledge of the enzyme's three-dimensional structure and mechanism. creative-enzymes.com The crystal structure of PGI from Pyrococcus furiosus in complex with this compound has identified key amino acid residues, such as Glu97, in the active site that are crucial for binding the inhibitor. rcsb.org Using site-directed mutagenesis, researchers can substitute these residues to either increase or decrease the enzyme's affinity for this compound, thereby tuning its inhibitory profile.

Directed Evolution: This method mimics natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis and screening them for the desired property, such as resistance to inhibition by this compound. infinitabiotech.com This approach does not require prior knowledge of the enzyme's structure and can lead to unexpected and highly effective mutations.

Engineering PGI variants with altered reactivity to this compound could be useful in synthetic biology projects where the native PGI's activity needs to be modulated without being completely shut down by an inhibitor.

Table 3: Strategies for Engineering Phosphoglucose Isomerase (PGI) Reactivity This table details enzyme engineering approaches to modify the interaction between PGI and its inhibitor, this compound.

| Engineering Technique | Target Region | Desired Outcome | Example Application |

|---|---|---|---|

| Rational Design (Site-Directed Mutagenesis) | Active site residues (e.g., Glu97 in PfPGI rcsb.org) | Decrease binding affinity for this compound. | Create an inhibitor-resistant PGI for use in metabolic pathways where this compound might be present. |

| Rational Design (Site-Directed Mutagenesis) | Substrate binding pocket | Increase binding affinity for this compound. | Enhance the sensitivity of a PGI-based biosensor. |

| Directed Evolution | Entire gene | Generate variants with improved stability in the presence of the inhibitor. | Develop robust enzymes for industrial bioprocesses. creative-enzymes.com |

| Directed Evolution | Entire gene | Isolate variants with significantly altered inhibition constants (Ki). | Screening for novel enzyme functionalities. infinitabiotech.com |

Integration of this compound Interactions into Bioreceptor Design

A bioreceptor is a biological molecule, such as an enzyme or an antibody, used to bind to a specific target molecule and generate a measurable signal. The specific and strong interaction between this compound and PGI can be exploited to design novel bioreceptors for its detection. nih.govrcsb.org

Potential bioreceptor designs include:

Enzyme-Based Biosensors: An engineered PGI enzyme could be immobilized on an electrode surface. The binding of this compound would inhibit the enzyme's activity, leading to a change in current or potential that can be measured. The sensitivity of such a sensor could be tuned through the enzyme engineering techniques described previously.

Peptide-Based Bioreceptors: Short, synthetic peptides can be designed to mimic the binding site of a protein. plos.orgfrontiersin.org A peptide that replicates the this compound binding pocket of PGI could be synthesized and used as a highly specific and stable bioreceptor. plos.org This computational design approach allows for the creation of peptides with high affinity and selectivity for the target molecule. nih.gov These peptide bioreceptors can be more robust and cost-effective to produce than whole enzymes.

These bioreceptors could be integrated into various analytical platforms for applications in process monitoring in bioreactors or for fundamental studies of metabolic pathways.

Table 4: Comparison of Bioreceptor Design Strategies for this compound Detection This table compares different approaches for designing bioreceptors that leverage the specific interaction with this compound.

| Bioreceptor Type | Design Principle | Signal Generation Mechanism | Potential Advantages |

|---|---|---|---|

| Full Enzyme (PGI) | Utilizes the natural high-affinity binding of this compound to the PGI active site. rcsb.org | Inhibition of catalytic activity, detectable via electrochemical or colorimetric assay of the enzymatic reaction. | High specificity and affinity inherent to the natural enzyme. |

| Engineered Enzyme (PGI) | Rational design or directed evolution to modify binding affinity or link to a reporter domain. infinitabiotech.comcreative-enzymes.com | Conformational change upon binding triggers a signal (e.g., fluorescence, electrochemical change). | Tunable sensitivity and signal output; potential for creating allosteric switch sensors. |

| Synthetic Peptide | Computational design of a peptide that mimics the PGI binding pocket for this compound. plos.orgfrontiersin.org | Binding event detected via mass change (QCM), optical properties, or electrochemical impedance. | High stability, low cost of production, ease of modification and immobilization. |

Future Research Directions for 5 Phosphoarabinonic Acid

Unraveling Novel Biological Roles of 5-Phosphoarabinonic Acid in Diverse Organisms

While this compound is well-established as a synthetic inhibitor, its potential as a naturally occurring signaling molecule or metabolic regulator remains an open and intriguing question. Its unphosphorylated precursor, arabinonic acid, is a primary metabolite found in various organisms, suggesting that pathways for its synthesis and phosphorylation could exist in nature. hmdb.ca Future research should focus on determining if this compound is endogenously produced in cells and what physiological roles it might play.

A primary area of investigation is its effect on metabolic flux. As a potent competitive inhibitor of phosphoglucose (B3042753) isomerase (PGI), its presence would lead to the accumulation of glucose-6-phosphate. nih.gov This accumulation can redirect carbon flux from glycolysis into the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov This metabolic shift has significant downstream consequences, including increased production of NADPH for reductive biosynthesis and antioxidant defense, and activation of signaling pathways like mTOR, which promotes protein synthesis. nih.gov Future studies could explore this redirection as a potential therapeutic strategy in diseases with metabolic dysregulation.

Furthermore, PGI exhibits "moonlighting" functions outside the cell, acting as a cytokine, neuroleukin, and autocrine motility factor (AMF), which is involved in tumor cell motility. nih.govresearchgate.net Since this compound can inhibit the enzymatic activity of PGI, it is crucial to investigate its impact on these non-glycolytic, extracellular functions. researchgate.net Research in diverse organisms, from microbes to mammals, could reveal conserved or species-specific roles of this compound in modulating both metabolism and cell signaling through its interaction with PGI.

Advanced Enzymatic Mechanism Research of this compound Interactions

This compound is a stable analogue of the proposed cis-enediol(ate) intermediate formed during the PGI-catalyzed isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287). nih.govacs.org This property has made it an invaluable tool for elucidating the enzyme's catalytic mechanism. High-resolution X-ray crystal structures of PGI complexed with this compound have provided a static snapshot of the active site, identifying key amino acid residues involved in catalysis. researchgate.netresearchgate.netacs.org

| Residue | Organism | Proposed Role in Catalysis | Reference |

| Glu357 | Rabbit | Acts as the catalytic acid/base, transferring a proton between C1 and C2. | nih.govacs.org |

| Arg272 | Rabbit | Stabilizes the negative charge of the enediolate intermediate. | nih.govacs.org |

| Lys210 | Rabbit | Predicted to be involved in stabilizing the intermediate's negative charge. | acs.org |

| His389 | Human | Believed to facilitate the ring opening and closing of the sugar substrate. | researchgate.net |

| Lys519 | Human | Also thought to be involved in the ring-opening and closing steps. | researchgate.net |

Future research should move beyond these static pictures to explore the dynamic aspects of the enzymatic reaction. Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model the transition state and map the energy landscape of the proton transfer facilitated by Glu357. These studies would provide a deeper understanding of how the active site environment facilitates catalysis. researchgate.net

Additionally, kinetic studies using isotopically labeled substrates in the presence of this compound can further probe the details of the reaction mechanism. Investigating the binding kinetics and structural interactions of this compound with PGI from various sources, particularly from pathogenic organisms like Mycobacterium tuberculosis, could reveal subtle differences in the active site that may be exploited for the design of species-specific inhibitors. researchgate.net

Development of this compound-Based Probes and Research Tools

The high affinity and specificity of this compound for PGI make it an ideal scaffold for the development of chemical probes to study the enzyme's function and localization. nih.govresearchgate.net Such probes are typically constructed with three components: a recognition element (the this compound moiety), a linker, and a reporter tag (e.g., a fluorophore, biotin, or a photoreactive group). nih.govfrontiersin.org

Future work could focus on synthesizing a library of such probes. For instance, a fluorescently labeled this compound analog could be used to visualize the subcellular localization of PGI in real-time, providing insights into its role in different cellular compartments. An affinity-based probe, such as a biotinylated version, would be invaluable for proteomics studies to pull down PGI and its potential interaction partners from cell lysates. frontiersin.org

Furthermore, the development of an activity-based probe (ABP) represents a powerful future direction. nih.govresearchgate.net This would involve modifying this compound with a latent reactive group that, upon binding to the PGI active site, forms a covalent bond with a nearby nucleophilic residue. Such a probe would allow for activity-based protein profiling (ABPP), enabling the specific detection and quantification of active PGI in complex biological samples. nih.govresearchgate.net These advanced chemical tools would be instrumental in studying PGI's role in health and disease and could be used in high-throughput screening assays to discover new modulators of its activity.

Expanding Metabolic Engineering Strategies for this compound-Related Compounds

The bio-based production of specialty chemicals through microbial fermentation is a cornerstone of sustainable manufacturing. nih.govresearchgate.net Future research can focus on developing metabolic engineering strategies to produce this compound and related C5 sugar acids in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. researchgate.net The key metabolic precursor for this compound is D-arabinose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP). nih.govyoutube.com

Engineering efforts would target the PPP to increase the intracellular pool of this precursor. nih.govresearchgate.net This involves a multi-pronged approach that includes overexpressing key enzymes, eliminating competing pathways, and introducing novel enzymatic functions. The biosynthesis of L-arabinonic acid has been demonstrated in organisms like Gluconobacter oxydans, providing a blueprint for the enzymatic steps—namely oxidation and phosphorylation—that could be engineered into a production host. researchgate.net

A summary of potential strategies is outlined in the table below.

| Strategy | Approach | Target Pathway/Enzymes | Desired Outcome |

| Precursor Enrichment | Overexpression of key native or heterologous enzymes. | Pentose Phosphate Pathway enzymes (e.g., transketolase, ribose-5-phosphate (B1218738) isomerase). nih.govvtt.fi | Increased intracellular pool of D-arabinose-5-phosphate. |

| Pathway Funneling | Deletion of genes for competing metabolic pathways. | Pathways that consume PPP intermediates (e.g., certain amino acid biosynthesis pathways). nih.gov | Channeling of carbon flux towards the desired C5 precursor. |

| Product Formation | Introduction of heterologous enzymes. | A suitable dehydrogenase or oxidase to form arabinonic acid from arabinose-5-phosphate, followed by a specific kinase. researchgate.net | Conversion of the precursor to the final product, this compound. |

| Product Export | Overexpression of native or engineered membrane transporters. | Sugar acid transporters. researchgate.net | Efficient secretion of the product from the cell to prevent feedback inhibition and increase final titer. |

By systematically applying these systems metabolic engineering principles, it will be possible to develop robust microbial cell factories for the sustainable production of this compound, opening avenues for its larger-scale application in research and biotechnology. nih.govsciepublish.com

Q & A

Q. What metabolic pathways involve 5-Phosphoarabinonic acid, and what experimental approaches are used to map its role?

- Answer : this compound (P5A) is implicated in glycolysis/gluconeogenesis via its association with phosphoglucose isomerase (PGI) in microbial systems . To map its role, researchers can employ isotopic labeling (e.g., ¹³C tracing) coupled with mass spectrometry to track carbon flux. Enzyme inhibition assays (e.g., measuring PGI activity in the presence of P5A) and metabolic flux analysis (MFA) can validate its regulatory effects. Comparative studies using knockout strains (e.g., Δpgi mutants) may further elucidate pathway dependencies.

Q. How is this compound structurally characterized, and which spectroscopic methods are essential?

- Answer : Structural characterization requires nuclear magnetic resonance (NMR) for carbon and proton backbone analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve 3D configurations. Purity must be verified via high-performance liquid chromatography (HPLC), and thermodynamic stability can be assessed using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies can resolve contradictions in data regarding this compound's inhibitory effects across enzymatic assays?

- Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Researchers should:

- Perform meta-analyses of kinetic parameters (Km, Vmax) under standardized conditions.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities across homologs (e.g., bacterial vs. eukaryotic PGI).

- Validate findings with orthogonal methods, such as CRISPR-edited cell lines or in vivo metabolic profiling .

Q. How can in silico modeling be integrated with in vitro assays to study P5A's interaction with PGI?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding sites, while molecular dynamics simulations (e.g., GROMACS) assess stability. These models guide mutagenesis experiments (e.g., alanine scanning) to test critical residues. In vitro surface plasmon resonance (SPR) or microscale thermophoresis (MST) then validates computational predictions .

Q. What are the challenges in detecting this compound in plant tissues, and how can extraction protocols be optimized?

- Answer : Challenges include low endogenous concentrations and interference from polysaccharides. Protocols should:

- Use cold methanol/chloroform extraction to minimize degradation.

- Employ hydrophilic interaction liquid chromatography (HILIC) for separation.